Bexarotene-13C4

Descripción general

Descripción

Bexarotene-13C4 is a labeled analog of bexarotene, a synthetic retinoid that selectively activates retinoid X receptors. Bexarotene is primarily used as an antineoplastic agent for the treatment of cutaneous T-cell lymphoma. The labeled compound, this compound, is used in research to study the pharmacokinetics and metabolic pathways of bexarotene.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bexarotene-13C4 can be synthesized through a multi-step process involving the incorporation of carbon-13 isotopes into the bexarotene molecule. The synthesis typically starts with the preparation of labeled intermediates, followed by their coupling to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the incorporation of the isotopes without altering the chemical structure of bexarotene.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to verify the isotopic labeling and the absence of impurities. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods.

Análisis De Reacciones Químicas

Types of Reactions

Bexarotene-13C4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can lead to the formation of reduced metabolites.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structures and properties.

Aplicaciones Científicas De Investigación

Cancer Treatment

Cutaneous T-Cell Lymphoma (CTCL)

Bexarotene is primarily approved for the treatment of CTCL. A study involving 216 patients showed an overall response rate (OR) of 70.3%, with complete response (CR) in 25.5% and partial response (PR) in 44.8% of cases. The treatment was well tolerated, although common side effects included hypertriglyceridemia (79%), hypercholesterolemia (71%), and hypothyroidism (52%) .

Mechanism of Action

Bexarotene functions by activating RXR, leading to the regulation of genes involved in cell proliferation and differentiation. This mechanism is crucial in oncology, as it can potentially slow down or halt the progression of various cancers, including breast, lung, and colon cancers .

Case Study: Efficacy in CTCL

A clinical trial evaluated the efficacy of bexarotene in patients with advanced CTCL. Results indicated that bexarotene significantly reduced tumor burden and improved patient quality of life. The median duration of treatment was approximately 20.78 months .

Neurodegenerative Diseases

Alzheimer's Disease Research

Recent studies have explored the effects of bexarotene on central nervous system (CNS) functions, particularly regarding apolipoprotein E (apoE) and amyloid-beta (Aβ) metabolism. In a clinical trial involving healthy subjects, administration of bexarotene resulted in a 25% increase in CSF apoE levels; however, it did not significantly alter Aβ metabolism due to low CNS penetration . This suggests that while bexarotene may enhance apoE levels, its effectiveness in modifying Alzheimer's pathology remains limited.

Pharmacokinetics and Drug Development

Stable Isotope Labeling

The use of stable isotope-labeled compounds like bexarotene-13C4 is critical for pharmacokinetic studies. In the aforementioned clinical trial, this compound was utilized to measure the turnover rates of apoE and Aβ peptides using advanced techniques such as stable isotope labeling kinetics (SILK). This approach allows for precise quantification of drug concentrations in biological samples .

Future Directions and Analog Development

Novel Analog Compounds

Research into novel bexarotene analogs aims to improve efficacy and reduce side effects associated with traditional bexarotene therapy. These analogs are being designed to enhance RXR homodimerization and activation while minimizing adverse reactions . The development of these compounds could expand therapeutic options for various cancers and other diseases.

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Cancer Treatment | Effective against CTCL; potential for other cancers | OR: 70.3% in CTCL; common side effects noted |

| Neurodegenerative Diseases | Investigated for effects on apoE and Aβ metabolism | Increased CSF apoE by 25%; no significant Aβ change |

| Pharmacokinetics | Used in SILK studies for drug quantification | Enables precise measurement of drug turnover rates |

| Analog Development | Focus on creating more effective analogs with fewer side effects | Enhanced RXR activation observed in novel compounds |

Mecanismo De Acción

Bexarotene-13C4 exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXR α, RXR β, RXR γ). These receptors can form heterodimers with various receptor partners, such as retinoic acid receptors, vitamin D receptors, thyroid receptors, and peroxisome proliferator-activated receptors. Upon activation, these receptors regulate the expression of genes involved in cellular proliferation, differentiation, and apoptosis. The exact mechanism of action in the treatment of cutaneous T-cell lymphoma involves the modulation of gene expression to inhibit tumor growth and induce tumor regression.

Comparación Con Compuestos Similares

Similar Compounds

Targretin: The non-labeled form of bexarotene, used clinically for the treatment of cutaneous T-cell lymphoma.

Alitretinoin: Another retinoid used for the treatment of chronic hand eczema and Kaposi’s sarcoma.

Tretinoin: A retinoid used for the treatment of acne and acute promyelocytic leukemia.

Uniqueness

Bexarotene-13C4 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds. The ability to track the compound’s distribution and metabolism with high precision makes this compound an invaluable tool in research.

Actividad Biológica

Bexarotene-13C4 is a labeled analog of bexarotene, a selective retinoid X receptor (RXR) agonist primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). This article delves into the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical settings, and its potential implications in neurodegenerative diseases such as Alzheimer's.

Overview of Bexarotene

Bexarotene (Targretin) functions by activating RXR, which plays a crucial role in regulating gene expression involved in cell differentiation and apoptosis. Its use has been primarily documented in oncology, particularly for CTCL, but recent studies have explored its effects on neurodegenerative conditions.

Pharmacokinetics

Absorption and Distribution : Bexarotene is administered orally and has demonstrated variable plasma concentrations. In a study involving healthy subjects, plasma levels reached 1 to 2 μM after administration, while cerebrospinal fluid (CSF) concentrations remained low at nanomolar levels. This limited CNS penetration may affect its therapeutic efficacy in neurodegenerative diseases .

Metabolism : The metabolism of bexarotene involves oxidative pathways leading to various metabolites. Understanding these metabolic pathways is crucial for assessing both therapeutic effects and potential toxicities .

Treatment of Cutaneous T-Cell Lymphoma

Bexarotene has shown significant efficacy in the treatment of advanced-stage CTCL:

- Clinical Trials : A multinational phase II-III trial reported that 45% of patients responded to a daily dose of 300 mg/m², with higher response rates observed at increased dosages .

- Long-term Outcomes : A retrospective study involving 216 patients indicated an overall response rate of 70.3%, with complete and partial responses recorded at 26% and 45%, respectively. The median duration of response was approximately 299 days .

| Dosage (mg/m²) | Response Rate (%) | Complete Response (%) | Partial Response (%) |

|---|---|---|---|

| 300 | 45 | 13 | 32 |

| >300 | 55 | - | - |

Neuroprotective Effects

Recent research has investigated the potential neuroprotective effects of bexarotene in Alzheimer’s disease models:

- Apolipoprotein E (ApoE) Modulation : In a phase Ib trial, bexarotene administration resulted in a 25% increase in CSF ApoE levels but did not significantly alter amyloid-beta (Aβ) metabolism . This suggests that while bexarotene can enhance ApoE levels, its impact on Aβ clearance may be limited by its poor CNS penetration.

Case Studies

Several case studies have documented the use of bexarotene in clinical practice:

- Case Study on CTCL : A patient with refractory CTCL showed significant improvement after initiating treatment with bexarotene. The patient experienced a reduction in skin lesions and improved quality of life metrics.

- Neurodegenerative Disease Case : In a small cohort study exploring bexarotene's effects on cognitive function, patients exhibited improved memory performance correlated with increased ApoE levels post-treatment.

Safety Profile

The safety profile of bexarotene is generally favorable; however, common adverse effects include:

- Hypertriglyceridemia

- Hypothyroidism

- Headaches

These side effects are typically manageable and reversible upon discontinuation or dosage adjustment .

Propiedades

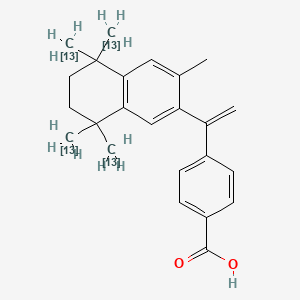

IUPAC Name |

4-[1-[3-methyl-5,5,8,8-tetra((113C)methyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVMQTYZDKMPEU-PQVJJBODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2([13CH3])[13CH3])([13CH3])[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661809 | |

| Record name | 4-(1-{3-Methyl-5,5,8,8-tetrakis[(~13~C)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl}ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185030-01-6 | |

| Record name | 4-(1-{3-Methyl-5,5,8,8-tetrakis[(~13~C)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl}ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.